Class-Level Acidity Differentiation: Sulfinic Acid (pKa ~2.2) vs. Sulfonic Acid (pKa ~ -0.98) Governs Protonation State and Reactivity
Isoquinoline-1-sulfinic acid belongs to the sulfinic acid class, which exhibits a characteristic pKa of approximately 2.2, making it a significantly weaker acid than sulfonic acids [1]. In contrast, the structurally analogous isoquinoline-5-sulfonic acid (a sulfonic acid derivative) has a predicted pKa of -0.98 ± 0.40 . This roughly three-unit pKa difference means that at typical reaction pH values (e.g., pH 3-5), isoquinoline-1-sulfinic acid will be partially protonated, retaining nucleophilic character at sulfur, whereas the sulfonic acid analog will exist predominantly as the fully ionized, non-nucleophilic sulfonate anion. This directly impacts suitability for nucleophilic displacement and sulfinyl transfer cascades.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ~ 2.2 (class value for sulfinic acids) |
| Comparator Or Baseline | Isoquinoline-5-sulfonic acid: pKa = -0.98 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ~ 3.2 units; approx. 1500-fold difference in Ka |
| Conditions | General acid-base equilibrium in aqueous solution; sulfinic acid pKa from organosulfur chemistry reference data [1]; sulfonic acid pKa from computational prediction |
Why This Matters
For procurement decisions, this pKa differential dictates the functional group's charge state and nucleophilic availability under biologically or synthetically relevant pH conditions, directly influencing reaction design and selection of this compound as a sulfinyl transfer reagent.
- [1] Britannica. (2008). Organosulfur compound – Sulfinyl, Sulfonyl, Compounds: 'Sulfinic acids are weaker (having a pKa of roughly 2.2) and less stable than sulfonic acids.' Retrieved from https://www.britannica.com/science/organosulfur-compound/Sulfinyl-sulfonyl-compounds View Source
